O-(isobutoxy-ethyl)-hydroxylamine
Description
O-(Isobutoxy-ethyl)-hydroxylamine is a hydroxylamine derivative characterized by an isobutoxy-ethyl group attached to the hydroxylamine oxygen. Hydroxylamines (R₁R₂N–OH) are versatile compounds with applications in organic synthesis, analytical chemistry, and medicinal chemistry. The substitution pattern on the hydroxylamine backbone significantly influences reactivity, stability, and biological activity.
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
O-[2-(2-methylpropoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H15NO2/c1-6(2)5-8-3-4-9-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
XRRCKHBWBKURDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCON |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal and Chemical Stability
Thermal behavior varies widely among hydroxylamines:
- Hydroxylamine hydrochloride (H₂NOH·HCl) and hydroxylamine sulfate exhibit decomposition under heating, with reactivity influenced by metal contaminants (e.g., carbon steel) .
- O-Pentafluorobenzyl-hydroxylamine : Stable under derivatization conditions (microwave heating) due to electron-withdrawing groups enhancing stability .
O-(Isobutoxy-ethyl)-hydroxylamine ’s ether linkage may improve thermal stability compared to hydroxylamine salts, while its branched alkyl chain could reduce hygroscopicity. However, interactions with metal surfaces (e.g., stainless steel or titanium) might still pose decomposition risks, as seen in other hydroxylamines .
Table 2: Thermal Stability Comparison
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